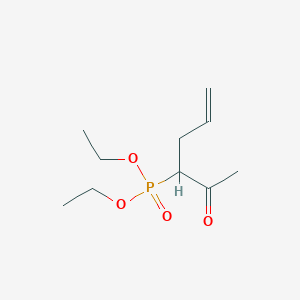

3-Diethoxyphosphoryl-hex-5-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57648-58-5 |

|---|---|

Molecular Formula |

C10H19O4P |

Molecular Weight |

234.23 g/mol |

IUPAC Name |

3-diethoxyphosphorylhex-5-en-2-one |

InChI |

InChI=1S/C10H19O4P/c1-5-8-10(9(4)11)15(12,13-6-2)14-7-3/h5,10H,1,6-8H2,2-4H3 |

InChI Key |

JQSPXYQFWOCCDN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(CC=C)C(=O)C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Diethoxyphosphoryl Hex 5 En 2 One

Direct Construction Approaches

The direct formation of the 3-Diethoxyphosphoryl-hex-5-en-2-one framework relies on key carbon-carbon and carbon-phosphorus bond-forming reactions. These methods are pivotal in establishing the characteristic phosphoryl-enone moiety.

Horner-Wadsworth-Emmons Reaction in Enone Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of α,β-unsaturated carbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction employs a phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to yield an alkene. wikipedia.org For the synthesis of this compound, a strategic HWE approach would involve the reaction of an appropriate phosphonate with a suitable aldehyde.

The reaction mechanism initiates with the deprotonation of a phosphonate to generate a nucleophilic carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to an aldehyde, forming a β-hydroxyphosphonate intermediate which subsequently eliminates a dialkylphosphate salt to form the alkene. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal during workup. alfa-chemistry.comyoutube.com The reaction generally favors the formation of the (E)-alkene isomer. wikipedia.orgalfa-chemistry.com

A plausible synthetic route utilizing the HWE reaction is depicted below:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Diethyl (2-oxopropyl)phosphonate | Acrolein | NaH | THF | This compound |

This table represents a hypothetical application of the Horner-Wadsworth-Emmons reaction for the synthesis of the target compound.

Michael Addition Strategies for Phosphoryl-Enone Assembly

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, presents another viable route for the construction of this compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this context, a phosphonate-stabilized carbanion can act as the Michael donor, adding to an appropriate α,β-unsaturated ketone (Michael acceptor). libretexts.org

The mechanism involves the formation of an enolate from a phosphonate-containing starting material. This enolate then adds to the β-carbon of the unsaturated ketone. masterorganicchemistry.com Subsequent protonation yields the final 1,5-dicarbonyl compound, or in this case, a β-phosphinoyl ketone. youtube.com The choice of base and reaction conditions is crucial to ensure the desired conjugate addition occurs preferentially over other potential side reactions.

A potential Michael addition approach is outlined in the following table:

| Michael Donor (as enolate) | Michael Acceptor | Base | Solvent | Product |

| Diethyl phosphite | Hex-1-en-3-one | NaOEt | Ethanol (B145695) | This compound |

This table illustrates a conceptual Michael addition pathway for the target molecule's synthesis.

Enolate Chemistry and Alkylation Routes for Carbonyl Functionalization

The principles of enolate chemistry provide a powerful tool for the α-functionalization of carbonyl compounds. masterorganicchemistry.comlibretexts.orgyoutube.com An enolate can be generated from a ketone by treatment with a suitable base. This nucleophilic enolate can then be reacted with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the α-position. masterorganicchemistry.com

To synthesize this compound via this method, one could envision the alkylation of a pre-formed enolate with a halo-substituted phosphonate. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred for the quantitative formation of the kinetic enolate. libretexts.orgyoutube.com

An illustrative enolate alkylation strategy is presented below:

| Ketone | Base | Electrophile | Solvent | Product |

| Hex-5-en-2-one | LDA | Diethyl chlorophosphate | THF | This compound |

This table demonstrates a hypothetical enolate alkylation route for the synthesis of the target compound.

Multi-Component Reaction Sequences for Skeletal Integration

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical approach to complex molecules. tcichemicals.comwikipedia.orgorganic-chemistry.org While a specific named MCR for the direct synthesis of this compound may not be established, a convergent synthesis could be designed based on MCR principles.

For instance, a one-pot reaction could potentially be developed involving an aldehyde, a phosphite, and an alkyne, catalyzed by a transition metal. Such a reaction would assemble the core structure in a highly convergent manner. The development of novel MCRs is an active area of research, and designing a sequence for this specific target would represent a synthetic challenge. rsc.org

Functional Group Interconversions and Derivatization

This class of synthetic methods focuses on modifying a pre-existing molecule that already contains the basic carbon skeleton of the target compound.

Synthesis from Pre-functionalized Alkenes and Carbonyl Compounds

An alternative strategy involves starting with a molecule that already contains either the phosphoryl group and the enone system, or a precursor to one of these functionalities. For example, one could start with a β-hydroxy phosphonate and perform an oxidation and elimination sequence to generate the target enone.

Another approach could involve the modification of a pre-existing α,β-unsaturated ketone. For instance, the introduction of the diethoxyphosphoryl group onto a hex-5-en-2-one backbone could be achieved through various methods, potentially involving radical addition or transition-metal-catalyzed C-H functionalization, though these are more advanced and speculative routes.

Chemoselective Transformations of Phosphonate Esters

The molecular structure of this compound contains multiple reactive sites: the phosphonate ester, the ketone, and the terminal alkene. This complexity necessitates chemoselective transformations to modify one functional group while leaving the others intact.

Selective transformations of the diethyl phosphonate moiety are of particular interest. For instance, the synthesis of mixed phosphonate esters can be achieved. One approach involves the chemoselective activation of a symmetrical diethyl phosphonate, which can then react with a different alcohol, such as a phenol, to yield a mixed ethyl-aryl phosphonate. mdpi.com This type of transformation allows for the fine-tuning of the molecule's electronic and steric properties.

Another critical chemoselective reaction is the partial hydrolysis of the diethyl ester to the corresponding monoester. nih.gov The selective formation of monoesters from phosphonic acids is challenging, as the reaction can easily proceed to form the diester. nih.gov However, specific conditions, such as temperature control when using reagents like triethyl orthoacetate, can favor monoester formation. nih.gov Conversely, complete hydrolysis to the phosphonic acid can be achieved using reagents like trifluoroacetic acid. organic-chemistry.org These transformations are crucial for altering the compound's polarity and its ability to chelate metals.

Furthermore, the phosphonate group can be transformed into other phosphorus-containing functionalities. For example, methods exist for converting phosphonates into phosphonamidates by reacting them with amines in the presence of an activating agent. mdpi.com Such transformations demonstrate a clear preference for N-phosphonylation over O-phosphonylation, even in the presence of hydroxyl groups. mdpi.com

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgrsc.org In the context of synthesizing this compound, several strategies can be employed to enhance sustainability.

Solvent Choice and Solvent-Free Conditions: Traditional organic solvents are often volatile and toxic. A greener alternative is the use of benign solvents like polyethylene (B3416737) glycol (PEG), which has been successfully used as a medium for the synthesis of benzyl (B1604629) phosphonates. frontiersin.org In some cases, reactions can be performed under solvent-free conditions, which is a key aspect of green synthesis. rsc.org

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses are considered eco-friendly approaches. rsc.org Microwave irradiation can significantly accelerate reaction times and improve yields by transferring energy directly to the reaction mixture. tandfonline.com Similarly, sonication promotes cavitation, providing the energy for agitation and enhancing reaction rates. rsc.org

Atom Economy and Safer Reagents: "Classical" methods for phosphonate synthesis often involve the use of phosphorus chlorides (P-chlorides), which are corrosive and lead to poor atom economy. nih.govtandfonline.com Modern methods seek to avoid these hazardous reagents. The copper-catalyzed phosphorylation of enol acetates is an excellent example, as it uses a non-toxic, earth-abundant metal catalyst. nih.gov Another sustainable approach is the use of a simple KI/K₂CO₃ catalytic system, which avoids reactive and hazardous alkali metals or metal hydrides. frontiersin.org

Table 2: Green Chemistry Approaches in Phosphonate Synthesis

| Green Principle | Approach | Example | Benefit | Reference |

|---|---|---|---|---|

| Safer Solvents | Use of benign solvents | PEG-400 as a reaction medium for phosphonate synthesis. | Avoids volatile/toxic organic solvents, recyclable. | frontiersin.org |

| Energy Efficiency | Microwave-assisted synthesis | Direct esterification of phosphinic acids. | Reduced reaction times, increased yields. | tandfonline.com |

| Energy Efficiency | Ultrasound-assisted synthesis | Catalyst-free synthesis of α-aminophosphonates. | Eco-friendly energy input, promotes cavitation. | rsc.org |

| Atom Economy | Avoid hazardous intermediates | Direct esterification instead of using P-chlorides. | Avoids corrosive reagents and halide waste. | nih.govtandfonline.com |

| Catalysis | Use of benign catalysts | KI/K₂CO₃ system or CuSO₄ catalyst. | Replaces toxic or expensive catalysts. | nih.govfrontiersin.org |

Reactivity and Mechanistic Investigations of 3 Diethoxyphosphoryl Hex 5 En 2 One

Nucleophilic Additions to the Enone Moiety

The enone functionality in 3-diethoxyphosphoryl-hex-5-en-2-one is a classic Michael acceptor, susceptible to attack by nucleophiles at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The presence of the electron-withdrawing diethoxyphosphoryl group at the α-position significantly influences the reactivity and regioselectivity of these additions.

1,4-Conjugate Additions (Michael Reactions)

The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the context of this compound, the reaction involves the addition of a nucleophile to the β-carbon of the enone system. The α-phosphonate group plays a crucial role in activating the enone for this type of reaction.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous β-keto phosphonates. A variety of nucleophiles, including stabilized carbanions (e.g., from malonates), amines, and thiols, are expected to undergo efficient Michael addition.

Table 1: Hypothetical Michael Addition Reactions of this compound

| Nucleophile (Michael Donor) | Catalyst/Conditions | Expected Product |

| Diethyl malonate | NaOEt, EtOH | Diethyl 2-(1-(diethoxyphosphoryl)-2-oxohex-5-en-3-yl)malonate |

| Thiophenol | Et3N, CH2Cl2 | 3-Diethoxyphosphoryl-4-(phenylthio)hex-5-en-2-one |

| Pyrrolidine | Neat, rt | 3-Diethoxyphosphoryl-4-(pyrrolidin-1-yl)hex-5-en-2-one |

The creation of a new stereocenter at the β-carbon during the Michael addition introduces the possibility of stereoselectivity. For acyclic systems like this compound, the diastereoselectivity of the addition would depend on the nature of the nucleophile and the reaction conditions. The flexible backbone allows for various transition state conformations, and achieving high diastereoselectivity can be challenging without the influence of a chiral catalyst or auxiliary.

Significant advancements in asymmetric catalysis have enabled highly enantioselective Michael additions to α,β-unsaturated ketones. Both organocatalysis and metal-based catalysis have proven effective for similar substrates.

Organocatalysis: Chiral secondary amines, such as those derived from proline, can activate enones through the formation of a chiral iminium ion, directing the stereochemical outcome of the nucleophilic attack. Similarly, bifunctional organocatalysts, like thiourea-based catalysts, can activate both the enone and the nucleophile through hydrogen bonding, leading to high enantioselectivity.

Metal-Catalysis: Chiral metal complexes, often involving metals like copper, nickel, or zinc, coordinated to chiral ligands, can effectively catalyze the asymmetric conjugate addition of various nucleophiles. rsc.orgresearchgate.net The chiral environment created by the metal-ligand complex dictates the facial selectivity of the addition to the enone.

Table 2: Potential Asymmetric Michael Addition Strategies for this compound

| Nucleophile | Catalyst Type | Potential Chiral Ligand/Catalyst | Expected Outcome |

| Dimethyl malonate | Metal-Catalyzed | Cu(II)-Box, Ni(II)-diamine | High enantioselectivity |

| Nitromethane | Organocatalyzed | Chiral thiourea | High enantioselectivity |

| Thiol | Organocatalyzed | Cinchona alkaloid derivative | High enantioselectivity |

1,2-Additions to the Carbonyl Group

While 1,4-addition is often favored with softer nucleophiles, hard nucleophiles, such as Grignard reagents and organolithium compounds, can preferentially attack the electrophilic carbonyl carbon in a 1,2-addition fashion. This leads to the formation of a tertiary alcohol upon workup. Research on related β-keto phosphonates has shown that the addition of Grignard reagents to the carbonyl group can proceed efficiently, sometimes enhanced by the presence of a Lewis acid. nih.govmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgdalalinstitute.com

Table 3: Potential 1,2-Addition Reactions of this compound

| Nucleophile | Conditions | Expected Product |

| Methylmagnesium bromide | Et2O, then H3O+ | 3-Diethoxyphosphoryl-2-methylhex-5-en-2-ol |

| Phenyllithium | THF, then H3O+ | 3-Diethoxyphosphoryl-2-phenylhex-5-en-2-ol |

Electrophilic Reactions of the Terminal Alkene

The terminal double bond in this compound provides another site for chemical modification, primarily through electrophilic addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

The terminal alkene can act as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions, offering pathways to complex cyclic and heterocyclic structures.

Diels-Alder Reaction: As a dienophile, the terminal alkene of this compound can react with a conjugated diene to form a six-membered ring. masterorganicchemistry.commasterorganicchemistry.comrsc.orgrsc.orgyoutube.comrsc.orgscispace.comresearchgate.net The reactivity of the dienophile can be influenced by the electronic nature of the substituents. While the phosphonate (B1237965) and ketone moieties are not directly conjugated to the terminal alkene, they can still exert some electronic influence. The stereochemical outcome of the Diels-Alder reaction is typically governed by the "endo rule," which predicts the preferential formation of the endo isomer.

Table 4: Potential Diels-Alder Reactions of this compound

| Diene | Conditions | Expected Product (Major Isomer) |

| Cyclopentadiene | Heat or Lewis Acid | 3-Diethoxyphosphoryl-3-(bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one (endo) |

| Furan | High Pressure | 3-(7-oxabicyclo[2.2.1]hept-5-en-2-yl)-3-diethoxyphosphorylpropan-2-one (endo) |

| 1,3-Butadiene | Heat | 3-Diethoxyphosphoryl-3-(cyclohex-3-en-1-yl)propan-2-one |

[3+2] Cycloadditions: The terminal alkene can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azomethine ylides, nitrones, or nitrile oxides, to generate five-membered heterocyclic rings. beilstein-journals.orgrsc.orgnih.govuchicago.edubeilstein-journals.org These reactions are powerful tools for the synthesis of complex nitrogen- and oxygen-containing heterocycles. The regioselectivity of the addition would be a key consideration, determined by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.

Table 5: Potential [3+2] Cycloaddition Reactions of this compound

| 1,3-Dipole | Source of 1,3-Dipole | Expected Heterocyclic Product |

| Azomethine ylide | Thermolysis of an aziridine | Pyrrolidine derivative |

| Nitrone | Oxidation of a secondary amine | Isoxazolidine derivative |

| Nitrile oxide | Dehydrohalogenation of a hydroximoyl chloride | Isoxazoline derivative |

Hydrofunctionalization and Halofunctionalization Reactions

The terminal alkene of this compound is susceptible to hydrofunctionalization and halofunctionalization reactions. These reactions involve the addition of a hydrogen atom and a functional group (for hydrofunctionalization) or a halogen atom and a functional group (for halofunctionalization) across the double bond.

Research into related α,β-unsaturated ketones indicates that these reactions can proceed through various mechanisms, including electrophilic addition and metal-catalyzed processes. The specific pathways and resulting stereochemistry for this compound would depend on the reagents and conditions employed. For instance, hydroamination or hydroalkoxylation could introduce nitrogen or oxygen-containing functionalities, respectively.

Halofunctionalization reactions, such as halocyclization, are also plausible. In the presence of an appropriate electrophilic halogen source and a nucleophile, the terminal alkene could react to form a halogenated cyclic ether or lactone, depending on the intramolecular nucleophile present.

Reactions at the α-Phosphoryl Carbon Center

The carbon atom situated between the carbonyl group and the phosphonate group, known as the α-phosphoryl carbon, is a key center of reactivity.

The protons on the α-phosphoryl carbon are acidic due to the electron-withdrawing effects of both the adjacent ketone and the phosphonate group. youtube.com Treatment with a suitable base leads to deprotonation, forming a phosphonate-stabilized carbanion. youtube.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are effective for this transformation, ensuring quantitative formation of the enolate. umn.eduyoutube.com The resulting carbanion is a soft nucleophile, stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of both the carbonyl and the phosphonate groups. youtube.com

The choice of base and reaction conditions can influence the regioselectivity of deprotonation in α,β-unsaturated ketones, leading to either kinetic or thermodynamic enolates. mit.edu In the case of this compound, deprotonation at the α-carbon is generally favored.

The phosphonate-stabilized carbanion generated from this compound is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnih.govorganic-chemistry.org This powerful reaction involves the condensation of the phosphonate carbanion with an aldehyde or ketone to form a new carbon-carbon double bond, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org

The reaction proceeds through the nucleophilic attack of the carbanion on the carbonyl electrophile, forming a tetrahedral intermediate which then eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org An important advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.orgorganic-chemistry.org

The reactivity and stereoselectivity of the HWE reaction can be influenced by several factors, including the structure of the phosphonate and the electrophile, the base used, and the reaction conditions. alfa-chemistry.com For example, using aromatic aldehydes in HWE reactions almost exclusively yields (E)-alkenes. wikipedia.org

Table 1: Examples of Horner-Wadsworth-Emmons Reactions

| Phosphonate Reagent | Electrophile | Base | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Methyl 2-(dimethoxyphosphoryl)acetate | Various aldehydes | --- | Modified alkene | Varies | wikipedia.org |

| Phosphonates with electron-withdrawing groups | Aldehydes | KHMDS, 18-crown-6 | Z-alkene | High | wikipedia.org |

Intramolecular Cyclization and Cascade Reactions

The presence of multiple reactive sites within this compound allows for intramolecular reactions, leading to the formation of cyclic structures.

The phosphonate-stabilized carbanion can act as a nucleophile in an intramolecular Michael addition reaction. The conjugate addition of this enolate to the terminal alkene would result in the formation of a five-membered carbocycle. This type of cyclization is a powerful method for constructing cyclic systems with control over stereochemistry. nih.gov The reaction is typically promoted by a base to generate the nucleophilic carbanion. nih.gov

N-heterocyclic carbenes have also been shown to be effective catalysts for intramolecular Michael reactions, proceeding through the generation of a reactive enol intermediate. nih.gov

The unique structure of this compound makes it an ideal substrate for tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a domino reaction could be initiated by a Michael addition, followed by an intramolecular Horner-Wadsworth-Emmons reaction. Such cascade reactions offer an efficient route to complex cyclic and polycyclic molecules. rsc.orgresearchgate.net

Recent advancements in HWE chemistry include the development of novel phosphonate reagents and sequential reactions that expand the synthetic utility of this transformation. researchgate.net These methodologies could potentially be applied to this compound to achieve complex molecular architectures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 2-(dimethoxyphosphoryl)acetate |

| (Ethoxycarbonylmethyl)triphenylphosphonium bromide |

| Anisaldehyde |

| Ethyl 4-methoxy-ethyl-cinnamate |

Lack of Specific Research Data on Transition Metal-Catalyzed Transformations of this compound

Despite a comprehensive search of scientific literature, no specific research findings on the transition metal-catalyzed transformations of the chemical compound this compound were identified. Consequently, the development of an article based on the provided outline, including detailed research findings and data tables for cross-coupling reactions, cyclizations, and rearrangements, cannot be fulfilled at this time.

The investigation sought to uncover scholarly articles detailing the reactivity of this compound, a β-ketophosphonate containing a terminal alkene, in the presence of transition metal catalysts. The intended focus was on two key areas of synthetic organic chemistry:

Cross-Coupling Reactions: These reactions would involve the formation of a new bond between a phosphonate-derived intermediate and another molecule, typically catalyzed by palladium or nickel complexes.

Metal-Catalyzed Cyclizations and Rearrangements: These transformations would explore the intramolecular reactivity of the compound, potentially leading to the formation of new cyclic structures, facilitated by various transition metals.

The search included broad and specific queries related to the compound and its potential reactions, such as the Heck reaction, and explored catalysis by common transition metals like palladium, nickel, and rhodium. However, the search did not yield any publications that specifically name or describe the use of this compound as a substrate in such reactions.

While the broader fields of transition metal-catalyzed reactions of phosphonates and intramolecular cyclizations of unsaturated ketones are well-established areas of chemical research, the specific reactivity of this particular molecule appears to be an uninvestigated area within the publicly available scientific literature. Therefore, the creation of a detailed, evidence-based article as requested is not possible due to the absence of primary research data.

Computational and Theoretical Studies of 3 Diethoxyphosphoryl Hex 5 En 2 One Reactivity

Electronic Structure and Reactivity Descriptors

The electronic characteristics of 3-Diethoxyphosphoryl-hex-5-en-2-one are foundational to understanding its reactivity. Computational methods can provide invaluable insights into how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals in this compound would dictate its behavior as an electrophile or nucleophile.

A hypothetical FMO analysis would likely reveal the HOMO to be localized on the carbon-carbon double bond (C5=C6), making this site susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the α,β-unsaturated ketone moiety, particularly the β-carbon (C3), rendering it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Orbital | Predicted Energy (eV) | Predicted Localization | Implied Reactivity |

| HOMO | - | Carbon-carbon double bond (C5=C6) | Site for electrophilic attack |

| LUMO | - | α,β-Unsaturated ketone system (C2-C3) | Site for nucleophilic attack |

| HOMO-LUMO Gap | - | - | Indicator of kinetic stability |

Note: The energy values in this table are hypothetical and would require specific computational calculations to be determined.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (MEP) map visually represents the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would be crucial in identifying the most probable sites for intermolecular interactions.

It is anticipated that the oxygen atom of the carbonyl group (C=O) and the phosphoryl group (P=O) would exhibit negative electrostatic potential, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. The protons on the carbon adjacent to the phosphoryl and carbonyl groups (C3) would likely show a positive electrostatic potential, marking them as potential sites for nucleophilic interaction.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the energetic feasibility of different pathways.

Density Functional Theory (DFT) Calculations for Mechanistic Pathways

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules and predict their properties. For this compound, DFT calculations could be employed to investigate various potential reactions, such as Michael additions to the α,β-unsaturated ketone system or reactions at the terminal double bond. By calculating the energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be constructed.

Energy Profiles and Rate-Determining Steps

From the DFT calculations, an energy profile for a given reaction can be generated. This profile plots the energy of the system as it progresses along the reaction coordinate. The highest energy point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. The step with the highest activation energy is the rate-determining step of the reaction. For a reaction involving this compound, such an analysis would be critical in understanding the kinetics and predicting the major products.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound, and its various possible conformations, will significantly influence its reactivity and the stereochemical outcome of its reactions. mdpi.com

A thorough conformational analysis would involve identifying all stable conformers and their relative energies. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the energy at each step. The resulting potential energy surface reveals the low-energy conformations that the molecule is most likely to adopt.

For this compound, the orientation of the bulky diethoxyphosphoryl group and the allyl group relative to the ketone will be of particular interest. The preferred conformation will likely be the one that minimizes steric hindrance. Understanding the dominant conformation is essential for predicting the stereoselectivity of reactions, as the accessibility of different faces of the molecule to incoming reagents will be determined by its 3D shape.

Solvent Effects and Catalytic Influence on Reaction Outcomes

Solvent Effects:

The solvent plays a critical role in stabilizing reactants, transition states, and products, thereby influencing reaction rates and pathways. For reactions involving phosphonates, solvent polarity is a key determinant.

Polar Protic Solvents: Solvents like methanol (B129727) and ethanol (B145695) can hydrogen bond with the carbonyl and phosphonate (B1237965) oxygen atoms, potentially activating the Michael acceptor for nucleophilic attack. However, they can also solvate the nucleophile, which may decrease its reactivity.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective at solvating cations, which can enhance the reactivity of anionic nucleophiles by reducing ion-pairing.

Nonpolar Solvents: In nonpolar solvents like toluene (B28343) and hexane, the reactants are less solvated, which can lead to different aggregation states of catalysts and reactants, thereby affecting stereoselectivity.

Ionic Liquids: These have been explored as "green" solvent alternatives and can also act as catalysts in some instances, promoting phospha-Michael additions. rsc.org

Theoretical studies on related systems suggest that the transition state of the Michael addition is often polar. Therefore, polar solvents are generally expected to stabilize the transition state more than the ground state, leading to an acceleration of the reaction rate. Computational models can be employed to calculate the solvation energies of the reactants, transition state, and products in different solvent environments to predict these effects quantitatively.

Catalytic Influence:

A wide array of catalysts can be utilized to promote reactions of α-phosphono-α,β-unsaturated ketones. The choice of catalyst is crucial for controlling the stereochemical outcome of the reaction, particularly in the synthesis of chiral products.

Base Catalysis: Simple bases like sodium ethoxide or potassium carbonate can deprotonate a nucleophile, initiating the Michael addition. The strength of the base can influence the reaction rate and the potential for side reactions.

Lewis Acid Catalysis: Lewis acids, such as titanium tetrachloride or scandium triflate, can coordinate to the carbonyl oxygen of the enone, increasing its electrophilicity and accelerating the rate of nucleophilic attack. rsc.org Chiral Lewis acids are instrumental in asymmetric catalysis.

Organocatalysis: Chiral amines, thioureas, and phosphines have emerged as powerful catalysts for asymmetric Michael additions. mdpi.comnih.gov For instance, chiral diarylprolinol silyl (B83357) ethers have been shown to be effective in the asymmetric phospha-Michael reaction of α,β-unsaturated aldehydes and ketones. mdpi.com Computational studies on these systems help in understanding the catalyst-substrate interactions that lead to high enantioselectivity. These studies often reveal that the catalyst forms a well-defined transition state assembly with the reactants through a network of non-covalent interactions, such as hydrogen bonds.

Metal Complex Catalysis: Lanthanide complexes have been shown to catalyze the phospha-Michael addition to chalcones, with the nature of the metal ion influencing the regioselectivity of the reaction. rsc.org

The following table summarizes the general effects of different catalyst types on the Michael addition reactions of α,β-unsaturated systems, which are applicable to this compound.

| Catalyst Type | General Effect on Michael Addition | Example Catalyst(s) |

| Base Catalysis | Increases nucleophilicity of the Michael donor. | Sodium ethoxide, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| Lewis Acid Catalysis | Increases electrophilicity of the Michael acceptor. rsc.org | TiCl₄, Sc(OTf)₃, Chiral BINOL-metal complexes |

| Organocatalysis | Can activate both the nucleophile and the electrophile; enables asymmetric synthesis. mdpi.comnih.gov | Chiral diarylprolinol silyl ethers, Thioureas, Chiral phosphines |

| Metal Complex Catalysis | Can influence regioselectivity and enantioselectivity. rsc.org | Lanthanide complexes, Rhodium complexes, Palladium complexes |

Theoretical calculations, such as Density Functional Theory (DFT), are invaluable tools for elucidating the mechanisms of these catalyzed reactions. By modeling the transition state structures, researchers can rationalize the observed stereochemical outcomes and design more effective and selective catalysts. For example, computational models of organocatalyzed Michael additions often show that the catalyst orients the reactants in a specific way to favor the formation of one enantiomer over the other.

In the context of this compound, the interplay between the phosphonate group, the α,β-unsaturated system, the incoming nucleophile, the solvent, and the catalyst would create a complex but predictable reactive landscape, navigable through the application of modern computational and theoretical chemistry.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of sophisticated catalytic systems is paramount for improving the efficiency and selectivity of reactions involving 3-Diethoxyphosphoryl-hex-5-en-2-one. Current research in the broader field of ketone functionalization offers a glimpse into the potential for innovation.

Recent advancements have seen the rise of novel catalytic systems for the α-functionalization of ketones, which could be adapted for the synthesis and transformation of this compound. For instance, the use of copper(I) in conjunction with chiral bis(phosphine) dioxide ligands has proven effective in the enantioselective arylation of silyl (B83357) enol ethers to produce α-arylated ketones. nih.govacs.org This methodology could potentially be applied to introduce aryl groups at the C3 position of the hexenone (B8787527) backbone with high stereocontrol.

Furthermore, rhodium-catalyzed C-H functionalization presents another promising avenue. acs.org This technique allows for the direct introduction of functional groups at specific C-H bonds, which could be leveraged to modify the hexene chain of the target molecule. The development of catalytic systems capable of enantioselective α-functionalization of ketones with a wide array of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, would be highly beneficial. springernature.com An umpolung strategy, where the typical reactivity of the ketone is reversed, catalyzed by a metallacyclic iridium catalyst, has shown success in achieving this with high yield and enantioselectivity. springernature.com

| Catalytic System | Potential Application for this compound | Expected Outcome |

| Copper(I)-Bis(phosphine) Dioxide | Enantioselective α-arylation | Synthesis of chiral derivatives with aryl groups at the C3 position. |

| Rhodium Catalysis | C-H functionalization of the hexene chain | Introduction of diverse functional groups to the backbone. |

| Iridium Catalysis (Umpolung) | Enantioselective α-functionalization with various nucleophiles | Access to a wide range of chiral derivatives with high stereocontrol. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. acs.org The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant step forward.

Flow-based setups are particularly well-suited for the synthesis of phosphoramidites and other organophosphorus compounds, demonstrating the feasibility of this approach. researchgate.net Automated synthesis platforms, which combine flow chemistry with real-time monitoring and feedback loops, could enable the rapid optimization of reaction conditions and the efficient production of libraries of this compound analogs for screening in various applications. acs.org

Development of Sustainable and Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. rsc.org The development of sustainable and economical routes to this compound is a critical area of future research.

Current industrial processes for many organophosphorus compounds can be energy-intensive and generate hazardous byproducts. rsc.org Research into alternative, greener synthetic methods is essential. This includes the exploration of solvent-free reaction conditions and the use of environmentally benign catalytic systems. researchgate.net For example, a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system has been shown to be effective for the synthesis of benzyl (B1604629) phosphonates, offering a more sustainable alternative to traditional methods. frontiersin.org Such approaches could be adapted for the synthesis of this compound, reducing its environmental footprint and production costs. The use of carbonylation reactions also represents an atom-efficient method for producing α,β-unsaturated carbonyl compounds. rsc.org

Bio-inspired Transformations and Biomimetic Synthesis Strategies

Nature often provides elegant solutions to complex chemical transformations. Bio-inspired and biomimetic synthesis strategies can offer novel and efficient routes to complex molecules. The structure of this compound, containing an α,β-unsaturated ketone moiety, is a common motif in biologically active natural products. nih.govwikipedia.org

Exploring enzymatic or whole-cell biocatalytic methods for the synthesis or modification of this compound could lead to highly selective and environmentally friendly processes. For instance, enzymes could be employed for the stereoselective reduction of the ketone or the double bond. Furthermore, understanding the biosynthetic pathways of natural products containing similar structural features could inspire the design of novel, biomimetic total syntheses of complex molecules derived from this compound.

Application of Machine Learning in Reactivity Prediction and Compound Design

The intersection of computational chemistry and machine learning is revolutionizing chemical research. Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, optimize reaction conditions, and even design novel molecules with desired properties. researchgate.netarxiv.orgarxiv.org

For this compound, machine learning models could be developed to:

Predict Reactivity: Forecast the regioselectivity and stereoselectivity of reactions at the various functional groups of the molecule.

Optimize Synthesis: Identify the optimal catalysts, solvents, and reaction conditions for maximizing yield and purity.

Design Novel Analogs: Generate new derivatives of this compound with tailored electronic and steric properties for specific applications.

The application of machine learning has already shown promise in predicting the properties and reactivity of organophosphorus compounds. researchgate.netnih.gov By leveraging these powerful computational tools, the discovery and development of new applications for this compound can be significantly accelerated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.